7-Methylquinolin-2-amine
Overview
Description
7-Methylquinolin-2-amine is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science . The compound this compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinolin-2-amine typically involves the functionalization of the quinoline ring. One common method is the reduction of 7-nitroquinoline to 7-aminoquinoline, followed by methylation at the 7-position . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring, followed by amination and methylation .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of nitroquinoline derivatives in the presence of metal catalysts such as palladium or platinum. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Functionalized quinoline derivatives with diverse biological activities.
Scientific Research Applications
7-Methylquinolin-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylquinolin-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase, inhibiting their activity.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and DNA synthesis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
8-Methylquinoline: Another methylated derivative with distinct biological properties.
2-Aminoquinoline: A related compound with significant antimicrobial activity.
Uniqueness of 7-Methylquinolin-2-amine: this compound stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable intermediate in the synthesis of other bioactive molecules .
Properties
IUPAC Name |
7-methylquinolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGKBDPQOHMGRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431809 | |
Record name | 2-Quinolinamine, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49609-11-2 | |
Record name | 2-Quinolinamine, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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